Increased Hydrogen-Bond Acceptor Capacity vs. Parent 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
The target compound possesses three hydrogen-bond acceptor (HBA) sites compared to two for the non-methoxylated parent 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid . This difference arises from the 3-methoxy oxygen, which provides an additional lone-pair donor site for intermolecular interactions. No direct head-to-head binding assay is available, but the HBA count is a key molecular descriptor used in lead optimization to modulate target engagement and solubility.
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 3 (3-methoxy oxygen + carboxylic acid carbonyl + thiophene sulfur, though sulfur contribution is debated; the added methoxy oxygen unambiguously increases HBA sites relative to the des-methoxy analog) |
| Comparator Or Baseline | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0): computed HBA = 2 (carboxylic acid oxygens) |
| Quantified Difference | +1 HBA site attributable to the 3-methoxy substituent |
| Conditions | In silico descriptor derived from 2D molecular structure; relevant to all solution-phase and solid-state interactions |
Why This Matters
An additional HBA site can enhance aqueous solubility and enable key polar interactions in a biological target or co-crystal, providing a procurement rationale when scaffold optimization for solubility or binding is required.
